Deferasirox 2-glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)24-28-23(29-30(24)14-11-9-13(10-12-14)25(35)36)16-6-2-4-8-18(16)39-27-21(34)19(32)20(33)22(40-27)26(37)38/h1-12,19-22,27,31-34H,(H,35,36)(H,37,38)/t19-,20-,21+,22-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBGWWQXUJQLAJ-BMODKXSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112897 | |
| Record name | 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233196-92-3 | |
| Record name | 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233196-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deferasirox 2-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233196923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFERASIROX 2-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D50PQ1R10Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms and Enzymology of Deferasirox 2 Glucuronide Formation
UDP-Glucuronosyltransferase (UGT) Involvement
The conjugation of glucuronic acid to deferasirox (B549329) is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes play a crucial role in the detoxification and elimination of a wide variety of xenobiotics and endogenous compounds. nih.gov In the case of deferasirox, specific UGT isoforms have been identified as the key catalysts in the formation of its glucuronide metabolites.
Extensive research has established that UGT1A1 is the primary enzyme responsible for the glucuronidation of deferasirox. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org This isoform is a key component of the hepatic drug-metabolizing machinery and is known to be involved in the metabolism of numerous drugs and endogenous substances, including bilirubin. nih.govmedlineplus.gov The major metabolic pathway for deferasirox is glucuronidation, with UGT1A1 playing the principal role in this process. nih.govfda.govnih.gov Genetic variations in the UGT1A1 gene can influence the metabolism of deferasirox, potentially impacting its efficacy and safety profile. nih.govclinpgx.org
While UGT1A1 is the main catalyst, UGT1A3 also contributes to the glucuronidation of deferasirox, albeit to a lesser extent. nih.govfrontiersin.orgnih.govresearchgate.net Studies have indicated that UGT1A3 has a secondary role in the formation of deferasirox glucuronides. nih.govnih.gov The involvement of multiple UGT isoforms highlights the complexity of deferasirox metabolism. Genetic polymorphisms in UGT1A3 have also been shown to influence the pharmacokinetics of deferasirox. clinpgx.org
The formation of Deferasirox 2-glucuronide, also known as metabolite M6, involves the specific attachment of glucuronic acid to the phenolic hydroxyl group at the 2-O-position of the deferasirox molecule. nih.govnih.gov This reaction is a type of phenolic glucuronidation, a common metabolic pathway for compounds containing a hydroxyl group attached to an aromatic ring. nih.govnih.gov This specific site of conjugation differentiates it from other potential glucuronidation products. nih.gov
Comparative Analysis of Glucuronidation Sites
Deferasirox has multiple potential sites for glucuronidation, leading to the formation of different glucuronide metabolites. The regioselectivity of the UGT enzymes determines which site is preferentially conjugated.
The formation of this compound and the acyl glucuronide M3 demonstrates the regioselectivity of the UGT enzymes involved in deferasirox metabolism. UGT1A1 and UGT1A3 exhibit a preference for the phenolic hydroxyl group and the carboxylic acid group, respectively, leading to the differential formation of these two major metabolites. This enzymatic selectivity is a critical factor in determining the metabolic profile of deferasirox.
Data Tables
Table 1: Key Enzymes in this compound Formation
| Enzyme | Role in this compound Formation | Supporting Evidence |
| UGT1A1 | Primary catalyst for the glucuronidation of deferasirox. | Identified as the main enzyme responsible for deferasirox glucuronidation in multiple in vitro and in vivo studies. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org |
| UGT1A3 | Secondary contributor to deferasirox glucuronidation. | Shown to have a lesser, but still significant, role in the formation of deferasirox glucuronides. nih.govfrontiersin.orgnih.govresearchgate.net |
Table 2: Comparison of Deferasirox Glucuronide Metabolites
| Metabolite | Site of Glucuronidation | Type of Glucuronide |
| This compound (M6) | Phenolic hydroxyl group at the 2-O-position. nih.govnih.gov | Phenolic Glucuronide |
| M3 | Carboxylic acid group. nih.govresearchgate.netnih.gov | Acyl Glucuronide |
Enzyme Kinetics and Substrate Specificity Studies
The characterization of the enzymatic reaction leading to the formation of this compound involves detailed enzyme kinetics and substrate specificity studies. These studies are crucial for understanding the rate of metabolism and the potential for drug-drug interactions.
The kinetics of the formation of this compound by the key UGT isoforms are described by the Michaelis-Menten model. This model relates the rate of an enzyme-catalyzed reaction to the concentration of the substrate. The two key parameters of this model are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity. The Vmax represents the maximum rate at which the enzyme can catalyze the reaction when it is saturated with the substrate.
Despite the established role of UGT1A1 and UGT1A3 in the metabolism of deferasirox, specific Km and Vmax values for the formation of this compound are not extensively reported in publicly available scientific literature. The determination of these parameters would typically involve in vitro experiments using human liver microsomes or recombinant UGT isoforms, where the rate of metabolite formation is measured at various concentrations of deferasirox.
Table 1: Michaelis-Menten Parameters for this compound Formation
| Enzyme Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A1 | Data not available | Data not available |
| UGT1A3 | Data not available | Data not available |
This table reflects the absence of specific, publicly available data for the Michaelis-Menten parameters of this compound formation.
The potential for deferasirox to act as either an inhibitor or an inducer of the UGT enzymes responsible for its own metabolism is a critical aspect of its drug interaction profile. Inhibition of these enzymes could lead to decreased metabolism and increased plasma concentrations of deferasirox, while induction could have the opposite effect.
Studies have indicated that deferasirox can act as an inhibitor of UGT1A1. This inhibition is a consideration in clinical practice, as co-administration with other drugs that are substrates of UGT1A1 could lead to altered drug exposure. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, and the corresponding inhibition constant (Ki) are important parameters in quantifying this interaction.
Conversely, the induction of UGT isoforms by deferasirox has been a topic of investigation. Drug-mediated induction of metabolizing enzymes can lead to an accelerated rate of metabolism for co-administered drugs or for the inducing drug itself. While deferasirox has been observed to induce other drug-metabolizing enzymes, detailed studies focusing specifically on the induction of UGT1A1 and UGT1A3 in the context of this compound formation are limited in the available literature.
Table 2: Interaction of Deferasirox with UGT Isoforms
| UGT Isoform | Interaction | Notes |
| UGT1A1 | Inhibition | Deferasirox has been shown to inhibit the activity of UGT1A1. |
| UGT1A3 | Not extensively studied | The potential for inhibition or induction of UGT1A3 by deferasirox is not well-documented. |
Disposition and Transport Mechanisms of Deferasirox 2 Glucuronide Preclinical and Theoretical Focus
Hepatobiliary Elimination Pathways
The primary route for the elimination of deferasirox (B549329) and its metabolites, including deferasirox 2-glucuronide, is through the liver and biliary system. nih.gov This process is crucial for the clearance of the compound from the body.
Biliary Excretion as a Primary Route
Preclinical studies have firmly established that biliary excretion is the predominant pathway for the elimination of deferasirox and its conjugated metabolites. Following administration in rats, the majority of a dose of deferasirox is recovered in the bile and feces. doi.org Specifically, in one rat study, approximately 69.3% of an oral dose was eliminated through the bile within 72 hours. doi.orgresearchgate.net This underscores the critical role of the hepatobiliary system in the disposition of deferasirox metabolites. The high concentration of deferasirox-related compounds in the bile points to an efficient hepatic transport system for these molecules.
Role of Specific Efflux Transporters
The transport of this compound and other metabolites from the hepatocytes into the bile is not a passive process. It is mediated by specific ATP-binding cassette (ABC) transporters located on the canalicular membrane of hepatocytes. frontiersin.org These transporters actively pump substrates against a concentration gradient, facilitating their excretion into the bile.
Multidrug Resistance-associated Protein 2 (MRP2), also known as ABCC2, is a key efflux transporter responsible for the biliary excretion of a wide range of compounds, particularly conjugated metabolites like glucuronides. frontiersin.org Preclinical evidence strongly indicates that MRP2 is a primary transporter for deferasirox and its glucuronidated metabolites. nih.gov Studies in Mrp2-deficient rats have demonstrated impaired biliary excretion of deferasirox and its conjugates, leading to their accumulation. This highlights the indispensable role of MRP2 in the hepatobiliary clearance of these compounds.
| Transporter | Function | Substrate | Significance in Disposition |
|---|---|---|---|
| MRP2/ABCC2 | ATP-dependent efflux pump on the canalicular membrane of hepatocytes. | Deferasirox and its glucuronide metabolites. | Primary transporter for biliary excretion of this compound. |
Breast Cancer Resistance Protein (BCRP), or ABCG2, is another important efflux transporter located on the apical membrane of various tissues, including the liver and intestine. It is known to transport a diverse array of substrates, including glucuronide conjugates. frontiersin.org While MRP2 is considered the primary transporter for the biliary elimination of deferasirox glucuronides, BCRP is also implicated in this process. The involvement of both MRP2 and BCRP suggests a coordinated and potentially redundant mechanism for the efficient efflux of this compound into the bile.
| Transporter | Function | Substrate | Significance in Disposition |
|---|---|---|---|
| BCRP/ABCG2 | ATP-dependent efflux pump on the canalicular membrane of hepatocytes and apical membrane of enterocytes. | Deferasirox and its glucuronide metabolites. | Contributes to the biliary and intestinal excretion of this compound. |
Enterohepatic Recirculation of Glucuronides
The disposition of deferasirox is further complicated by the phenomenon of enterohepatic recirculation. This process involves the excretion of the glucuronide metabolite into the bile, its subsequent passage into the intestine, and then the reabsorption of the parent drug back into the systemic circulation. Enterohepatic recirculation can significantly prolong the half-life and exposure of a drug in the body. The observation of a second peak in the plasma concentration-time profile of deferasirox in some preclinical studies is suggestive of this process.
Mechanisms of Deconjugation
A critical step in enterohepatic recirculation is the deconjugation of the glucuronide metabolite back to its parent form. This process is primarily mediated by enzymes present in the gut.
The primary mechanism for the deconjugation of drug glucuronides, including theoretically this compound, in the intestinal lumen is enzymatic hydrolysis by β-glucuronidases. nih.govucc.ie These enzymes are produced by a variety of bacteria that constitute the gut microbiota. ucc.ie Once this compound is excreted into the intestine via the bile, it becomes a substrate for these bacterial enzymes. The β-glucuronidase cleaves the glucuronic acid moiety from the deferasirox molecule, liberating the parent drug. nih.govnih.gov This deconjugated, more lipophilic deferasirox can then be reabsorbed across the intestinal epithelium and re-enter the systemic circulation, thus completing the enterohepatic loop. nih.gov This process of deconjugation and reabsorption effectively creates a reservoir of the drug in the gastrointestinal tract, contributing to its prolonged presence in the body.
| Process | Key Enzyme | Location | Outcome |
|---|---|---|---|
| Deconjugation of this compound | Bacterial β-glucuronidases | Intestinal Lumen | Liberation of parent Deferasirox, enabling reabsorption and enterohepatic recirculation. |
Impact on Systemic Exposure of Parent Compound and Metabolites
Following its formation in the liver, this compound is actively transported into the bile. Preclinical studies in rats have indicated that the key clearance pathways for deferasirox and its metabolites are hepatic metabolism and subsequent biliary elimination. nih.govsemanticscholar.orgresearchgate.net This biliary excretion is not a final elimination step for the entire fraction of the metabolite. Once in the intestine, this compound can be hydrolyzed by intestinal β-glucuronidases, enzymes produced by the gut microbiota. This enzymatic cleavage, known as deconjugation, releases the parent compound, Deferasirox.
The liberated Deferasirox is then available for reabsorption from the intestine back into the systemic circulation. This cycle of biliary excretion of the glucuronide metabolite and subsequent reabsorption of the parent drug is termed enterohepatic recirculation. nih.govresearchgate.netnovartis.com This process effectively extends the elimination half-life of Deferasirox, thereby contributing to its sustained plasma concentrations. The reabsorbed Deferasirox can once again undergo metabolism in the liver, leading to the formation of this compound and other metabolites, perpetuating the cycle.
The primary transporter implicated in the biliary efflux of Deferasirox and its metabolites, including glucuronides, is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. researchgate.net MRP2 is an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes, which actively pumps a wide range of compounds, particularly conjugated metabolites, into the bile. The involvement of MRP2 in the biliary excretion of Deferasirox and its glucuronides has been suggested in preclinical literature. researchgate.net
| Parameter | 10 mg/kg Dose | 100 mg/kg Dose |
|---|---|---|
| Oral Bioavailability | 26% | Over-proportional increase |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly detailed for the metabolite | |
| Elimination Half-life (t1/2) | Influenced by enterohepatic recirculation |
Renal Excretion Characteristics of the Glucuronide
While the primary route of elimination for Deferasirox and its metabolites is through the feces via biliary excretion, a minor portion is excreted through the kidneys.
Minimal Contribution to Overall Elimination
Specifically for this compound, while it is the main deferasirox-related compound found in urine, this renal pathway accounts for only a small fraction of the total drug clearance. nih.gov Human studies have quantified the renal excretion of deferasirox and its metabolites to be approximately 8% of the administered dose, with this compound (M6) being the principal metabolite excreted via this route. nih.gov
The mechanisms governing the renal handling of this compound have not been extensively detailed in preclinical studies. However, based on the general principles of renal physiology for glucuronide metabolites, it is theorized to involve glomerular filtration and potentially active transport by organic anion transporters (OATs) in the proximal tubules. Given its status as a minor elimination pathway, the contribution of renal excretion to the total systemic clearance of Deferasirox is considered to be of low significance.
| Excretion Route | Percentage of Dose | Primary Components |
|---|---|---|
| Biliary/Fecal | ≥ 90% | Deferasirox, Deferasirox acyl-glucuronide, this compound |
| Renal | < 10% | Primarily this compound |
Analytical Research Methodologies for Deferasirox 2 Glucuronide
Structural Elucidation and Characterization Techniques
The definitive identification of Deferasirox (B549329) 2-glucuronide, also known as M6, relies on a combination of advanced spectroscopic and analytical methods. nih.gov These techniques provide complementary information to build a complete picture of the molecule's structure. The molecular formula of Deferasirox 2-glucuronide is C27H23N3O10, and its molecular weight is 549.49 g/mol . pharmaffiliates.compharmaffiliates.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial identification of metabolites. In the analysis of Deferasirox metabolites, HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of the molecule. The formation of this compound from the parent drug involves the addition of a glucuronic acid moiety (C6H8O6), resulting in a mass increase of 176.0321 Da. HRMS can confirm this mass addition with high precision, distinguishing it from other potential metabolic transformations. The mass spectra of Deferasirox metabolites have been used to identify an increase of 16 mass units for hydroxylated metabolites and a larger increase corresponding to glucuronidation. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for both the identification and quantification of this compound in complex biological matrices. doi.org This method first separates the metabolite from the parent drug and other related compounds using liquid chromatography. Subsequently, the mass spectrometer provides structural information. researchgate.net
In a typical LC-MS/MS analysis, the separated this compound is ionized, often using electrospray ionization (ESI), and the precursor ion corresponding to its molecular weight is selected. This precursor ion is then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound by revealing structural components, such as the intact Deferasirox aglycone and fragments of the glucuronic acid moiety. This technique was used to characterize the structures of [14C]deferasirox metabolites. doi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information for this compound. While mass spectrometry indicates the presence of the glucuronide conjugate, NMR is required to unambiguously determine the site of attachment.
1H NMR (Proton NMR) : This technique provides information about the number of different types of protons and their chemical environments. The anomeric proton of the glucuronic acid moiety typically appears as a distinct doublet in a specific region of the spectrum. The chemical shift and coupling constant of this signal can help determine the stereochemistry of the glycosidic bond.
13C NMR (Carbon NMR) : This analysis reveals the number of non-equivalent carbons in the molecule. The chemical shifts of the carbon atoms in the Deferasirox core will be altered upon glucuronidation, particularly the carbon atom to which the glucuronic acid is attached.
2D NMR (e.g., COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for establishing connectivity between atoms. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can show a correlation between the anomeric proton of the glucuronic acid and the carbon atom on the phenolic ring of Deferasirox, thereby confirming the 2-O-glucuronide structure. Detailed 2D NMR analysis has been utilized to identify Deferasirox metabolites in rat samples. researchgate.net
Table 1: Representative NMR Data for Uronate Residues
| Nucleus | Technique | Typical Chemical Shift (ppm) | Significance for this compound |
|---|---|---|---|
| ¹H | 1D NMR | ~4.5-5.5 | Identifies the anomeric proton of the glucuronic acid moiety. nih.gov |
| ¹³C | 1D NMR | ~100 | Corresponds to the anomeric carbon of the glucuronic acid. nih.gov |
| ¹H-¹³C | HMBC | Variable | Confirms the covalent bond between the glucuronic acid and the Deferasirox phenolic ring. researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would show characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C-O, and aromatic C=C stretching vibrations. researchgate.netresearchgate.net By comparing the spectrum of the metabolite with that of the parent Deferasirox, changes can be observed, such as intensified and broadened O-H and C-O stretching bands, which are consistent with the addition of the carbohydrate-like glucuronic acid moiety.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. For this compound (C27H23N3O10), this technique can be used to experimentally verify the empirical formula derived from HRMS data, adding another layer of confirmation to the structural elucidation process. researchgate.net
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Theoretical Mass % |
|---|---|---|---|---|
| Carbon | C | 12.011 | 27 | 59.01% |
| Hydrogen | H | 1.008 | 23 | 4.22% |
| Nitrogen | N | 14.007 | 3 | 7.65% |
| Oxygen | O | 15.999 | 10 | 29.12% |
Quantification Methods in Research Matrices
The quantification of this compound in biological matrices such as plasma, urine, and feces is critical for pharmacokinetic studies. Direct and indirect evidence indicates that the main metabolic pathway for deferasirox is glucuronidation, leading to the formation of the acyl glucuronide (M3) and the 2-O-glucuronide (M6). nih.gov Renal excretion accounts for about 8% of a dose and primarily consists of the M6 glucuronide. nih.govdoi.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.gov While systemic plasma exposure to Deferasirox metabolites is minimal, their quantification in excretory matrices is important. doi.org
A typical LC-MS/MS method for quantifying this compound would involve the following steps:
Sample Preparation : This step aims to extract the analyte from the matrix and remove interferences. Common techniques include protein precipitation for plasma samples, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further cleanup and concentration.
Chromatographic Separation : A reversed-phase or HILIC column is used to separate this compound from Deferasirox and its other metabolites. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid buffer) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed. nih.govnih.gov
Mass Spectrometric Detection : The analysis is usually performed in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard to ensure accurate and precise quantification.
Table 3: Representative Parameters for an LC-MS/MS Quantification Method
| Parameter | Description | Example |
|---|---|---|
| Matrix | Biological fluid for analysis | Human Plasma, Urine |
| Sample Preparation | Extraction/cleanup method | Protein Precipitation with acetonitrile, followed by LLE with ethyl acetate. nih.gov |
| LC Column | Stationary phase for separation | C18 reverse phase (e.g., XTerra RP18). nih.gov |
| Mobile Phase | Solvents for elution | Gradient of Acetonitrile and Formate Buffer. nih.gov |
| Ionization | Method to generate ions | Electrospray Ionization (ESI), positive or negative mode. |
| Detection Mode | Mass spectrometric analysis type | Multiple Reaction Monitoring (MRM). nih.gov |
| MRM Transition | Precursor → Product ion pair (m/z) | Hypothetical: 550.1 → 374.1 (loss of glucuronic acid) |
The development and validation of such methods follow strict guidelines to ensure reliability, covering parameters like linearity, accuracy, precision, limit of quantification (LOQ), and stability. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of deferasirox and its metabolites due to its high sensitivity and selectivity. While specific methods validated exclusively for this compound are not detailed, LC-MS/MS methods for deferasirox in biological matrices like human plasma have been extensively developed and validated. nih.govnih.gov These methods can be adapted to quantify this compound.
A typical LC-MS/MS method for a related compound, deferasirox, involves protein precipitation from plasma samples, followed by chromatographic separation on a C18 column. nih.gov Detection is achieved using an electrospray ionization (ESI) source in the multiple reaction monitoring (MRM) mode. For this compound, specific precursor-to-product ion transitions would need to be optimized to ensure selective detection. The development of such a method would also require a purified analytical standard of this compound.
Analytical Method Development and Validation for Metabolite Analysis
The development and validation of an analytical method for this compound would follow established guidelines, such as those from the International Council for Harmonisation (ICH). The principles of method validation for the parent drug, deferasirox, provide a framework for the requirements for its metabolites.
Selectivity is a critical parameter in bioanalytical method validation. The method must be able to differentiate this compound from the parent drug (deferasirox), other metabolites (like the acyl glucuronide), and endogenous components in the biological matrix. researchgate.net Chromatographic separation and the specificity of MS/MS detection are key to achieving this.
Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For metabolites, the required sensitivity depends on their expected concentrations in biological fluids.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with a defined level of precision and accuracy. For deferasirox, validated HPLC-UV methods have reported LOD and LOQ values. kums.ac.ir For an LC-MS/MS method for deferasirox, the calibration curves have been shown to be linear over a specific concentration range, for example, from 0.5 to 40 µg/mL. nih.gov Similar studies would be necessary to establish the LOD and LOQ for this compound.
Table 1: Illustrative Linearity Data for a Deferasirox LC-MS/MS Method
| Concentration (µg/mL) | Peak Area Response |
| 0.5 | 15,234 |
| 1.0 | 30,156 |
| 5.0 | 155,890 |
| 10.0 | 310,543 |
| 20.0 | 625,112 |
| 40.0 | 1,250,987 |
| This table is for illustrative purposes based on typical data for the parent compound and does not represent actual data for this compound. |
Stability of this compound in biological samples under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage) must be evaluated to ensure the integrity of the samples from collection to analysis. wisdomlib.org Glucuronide metabolites can be susceptible to hydrolysis, and therefore, careful sample handling and storage are crucial. Studies on the stability of deferasirox have shown it to be sensitive to oxidative conditions. wisdomlib.org
Robustness of the analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC methods, this can include variations in mobile phase composition, pH, and flow rate.
Experimental Models and Approaches in Deferasirox 2 Glucuronide Research
In Vitro Biotransformation Models
In vitro models are crucial for elucidating the specific enzymes and cellular systems involved in the metabolism of Deferasirox (B549329) to its 2-glucuronide conjugate. These controlled experimental setups allow researchers to investigate specific metabolic reactions and transport mechanisms in isolation.
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying drug metabolism, particularly reactions mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.
In studies with human liver microsomes, the direct glucuronidation of Deferasirox is a primary metabolic pathway. The formation of Deferasirox 2-glucuronide (M6) has been identified, although it is considered a minor metabolite compared to the acyl-glucuronide (M3). Research has shown that the metabolism of [14C] Deferasirox in human liver microsomes is not significantly inhibited by hydroxyurea. While oxidative metabolism of Deferasirox is observed in liver microsomes from rats, rabbits, and marmosets, glucuronidation is a key pathway in humans.
Key Research Findings:
Incubations of Deferasirox with human liver microsomes in the presence of UDPGA result in the formation of glucuronide conjugates.
this compound is a recognized metabolite in these systems.
The iron complex of Deferasirox, Fe-[Deferasirox]2, produces similar metabolite patterns in marmoset liver microsomes, indicating that iron chelation has a minor impact on the in vitro metabolism of the parent compound.
Isolated hepatocytes provide a more complete model of hepatic metabolism than microsomes as they contain a full complement of metabolic enzymes and cofactors. Studies using cultured primary hepatocytes have been employed to investigate the metabolism and potential cytotoxicity of Deferasirox. While the primary focus of some of these studies has been on the reactive metabolites formed through oxidative pathways, the formation of glucuronide conjugates, including this compound, is an expected metabolic step in these systems.
Key Research Findings:
These models are also used to evaluate the potential for drug-induced liver injury by assessing cell survival in the presence of the drug.
Caco-2 cell monolayers, derived from human colorectal adenocarcinoma cells, are a widely used in vitro model to study the intestinal absorption and efflux of drugs. These cells differentiate to form a polarized monolayer with characteristics similar to the intestinal epithelium, including the expression of various transport proteins.
Key Research Findings:
Caco-2 cell models are used to determine the apparent permeability coefficient (Papp) of Deferasirox, which helps in estimating its in vivo absorption.
These studies can elucidate the role of efflux transporters, such as P-glycoprotein (P-gp), MRP2, and BCRP, in the intestinal disposition of Deferasirox and its metabolites.
Preclinical In Vivo Studies
Preclinical in vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Deferasirox and the formation of its metabolites, including this compound, in a whole-organism context.
The use of radiolabeled compounds, such as [14C]-Deferasirox, is a cornerstone of ADME studies. By tracking the radioactivity, researchers can determine the fate of the drug and its metabolites in the body.
In rats administered a single oral dose of [14C]-Deferasirox, the primary route of excretion is through the feces, accounting for the majority of the administered radioactivity. A smaller portion is excreted in the urine. The main pathway of Deferasirox metabolism is glucuronidation, leading to the formation of the acyl glucuronide (M3) and the 2-O-glucuronide (M6). Oxidative metabolism is a minor pathway.
Key Research Findings:
Following oral administration of [14C]-Deferasirox to rats, the majority of the radioactivity is excreted in the feces.
Metabolism is a key clearance process, with glucuronidation being the major pathway.
this compound (M6) is one of the identified metabolites in rats.
Biliary elimination via the multidrug resistance protein 2 (MRP2) is a critical step in the clearance of Deferasirox and its metabolites.
| Excretion Pathway | Percentage of Administered Dose (%) |
| Feces | 84% |
| Urine | 8% |
Data from studies in humans at steady state, which is indicative of the general disposition pattern also observed in animal models.
Quantitative whole-body autoradioluminography (QWBAL) is a powerful technique used to visualize and quantify the distribution of radiolabeled compounds in thin sections of whole animals. This method provides a detailed picture of the tissue distribution of the parent drug and its metabolites.
Studies employing QWBAL with [14C]-Deferasirox in rats have shown that the radioactivity is primarily distributed to the blood and excretory organs, including the gastrointestinal tract. This distribution pattern is consistent with the major routes of elimination being metabolism in the liver and excretion via bile and feces.
Key Research Findings:
QWBAL reveals the tissue distribution of Deferasirox-related radioactivity.
The highest concentrations of radioactivity are typically found in the organs of elimination, such as the liver and intestines.
This technique provides visual confirmation of the pharmacokinetic data obtained from blood and excreta analysis.
Metabolite Profiling in Animal Tissues and Excreta
Studies in animal models, particularly rats, have been instrumental in characterizing the metabolic fate of deferasirox and its glucuronide conjugates. Following the administration of radiolabeled deferasirox to rats, the primary route of elimination is through the feces, which accounts for 90% or more of the excreted dose. nih.govnovartis.comresearchgate.net The excretion process is generally rapid and complete within seven days. nih.govnovartis.comresearchgate.net
In bile-duct cannulated rats, analysis of bile revealed that the acyl glucuronide (M3) was the predominant metabolite. researchgate.net After an oral dose, this glucuronide metabolite accounted for a significant portion of the dose found in bile, alongside the unchanged parent drug. researchgate.net This highlights the critical role of hepatic metabolism, specifically glucuronidation, and subsequent biliary excretion in the clearance of deferasirox. nih.govnovartis.com While the majority of excretion occurs via feces, a smaller fraction, approximately 6% to 11%, is eliminated through urine, mainly in the form of glucuronide metabolites. researchgate.netnih.gov The distribution of deferasirox-related radioactivity is primarily observed in the blood, gastrointestinal tract, and excretory organs. nih.govnovartis.com
| Excretion Route | Percentage of Administered Dose | Major Components Identified |
|---|---|---|
| Feces | ≥90% | Unchanged Deferasirox, Metabolite Aglycones |
| Bile | ~69% (within 72h) | Acyl Glucuronide (M3), Unchanged Deferasirox |
| Urine | ~8% | Glucuronide Metabolites (e.g., 2-O-glucuronide) |
Pharmacogenomic Investigations related to this compound Formation and Disposition
Inter-individual variability in the response to deferasirox can be partly attributed to genetic differences in the enzymes and transporters responsible for its metabolism and disposition. Pharmacogenomic research has focused on identifying key genetic polymorphisms that influence the formation and clearance of this compound.
UGT1A Polymorphisms and Glucuronidation Efficiency
The glucuronidation of deferasirox is a primary metabolic pathway, leading to the formation of metabolites such as the acyl glucuronide (M3) and the 2-O-phenolic glucuronide (which corresponds to this compound). researchgate.netnih.gov The UDP-glucuronosyltransferase (UGT) enzyme UGT1A1 is a major contributor to this process. researchgate.net
Genetic polymorphisms in the UGT1A1 gene can significantly impact the efficiency of deferasirox glucuronidation. Variations in this gene are known to be associated with altered enzyme activity, which can, in turn, affect the metabolic profile of the drug. nih.gov While specific quantitative data on the direct impact of UGT1A1 polymorphisms on this compound levels from the provided search results is limited, the established role of UGT1A1 in deferasirox metabolism suggests that polymorphisms leading to reduced enzyme function could decrease the formation rate of its glucuronide metabolites. researchgate.netnih.gov
Transporter Gene Polymorphisms (ABCC2, ABCG2) Affecting Metabolite Disposition
The elimination of deferasirox and its glucuronide metabolites from the liver into the bile is facilitated by ATP-binding cassette (ABC) transporters. Key transporters involved in this process include the multidrug resistance-associated protein 2 (MRP2), encoded by the ABCC2 gene, and potentially the breast cancer resistance protein (BCRP), encoded by the ABCG2 gene.
Animal studies have confirmed that biliary elimination via MRP2 is a key clearance pathway for deferasirox and its metabolites. nih.govnovartis.com Genetic polymorphisms in the ABCC2 and ABCG2 genes can lead to altered transporter function, thereby affecting the hepatobiliary excretion of deferasirox and its conjugates. This can influence the systemic exposure and disposition of metabolites like this compound. Severe liver injury attributed to deferasirox has been associated with polymorphisms in hepatic genes involved in its excretion, underscoring the clinical relevance of these genetic variations. nih.gov
| Gene | Protein | Function | Impact of Polymorphism |
|---|---|---|---|
| UGT1A1 | UDP-glucuronosyltransferase 1A1 | Catalyzes the formation of deferasirox glucuronides. | Altered glucuronidation efficiency, potentially affecting metabolite levels. |
| ABCC2 | Multidrug Resistance-Associated Protein 2 (MRP2) | Transports deferasirox and its glucuronides into bile. | Altered biliary excretion and systemic exposure of metabolites. |
| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Contributes to the efflux of drugs and metabolites. | Potential impact on the disposition of deferasirox and its metabolites. |
Synthetic and Reference Standard Considerations for Research
Chemical Synthesis Approaches for Metabolite Production
The generation of pure glucuronide metabolites is essential for their use as reference standards, but their chemical synthesis can be complex. nih.gov While specific, detailed protocols for the chemical synthesis of Deferasirox (B549329) 2-glucuronide are not extensively published in readily available literature, the synthesis of such phenolic glucuronides typically follows established organic chemistry principles, such as the Koenigs-Knorr method. nih.gov This classical approach involves the reaction of a glycosyl halide (a derivative of glucuronic acid) with the phenolic hydroxyl group on the Deferasirox molecule.
This process generally requires multiple steps:
Protection: The carboxylic acid and other reactive groups on both the glucuronic acid donor and the Deferasirox acceptor molecule must be protected to prevent unwanted side reactions.
Glycosylation: The protected glucuronic acid donor is coupled with the protected Deferasirox molecule, typically in the presence of a promoter or catalyst (e.g., a silver or mercury salt).
Deprotection: All protecting groups are removed in the final step to yield the desired Deferasirox 2-glucuronide.
The synthesis of glucuronides is known to be more challenging than that of corresponding glucosides, requiring careful control over reaction conditions to achieve satisfactory yields and purity. nih.gov
Optimizing the chemical synthesis of a drug glucuronide is critical for maximizing yield and purity. This involves systematically adjusting various parameters to find the most efficient reaction pathway. Key areas for optimization include:
Choice of Glycosyl Donor: Different activated forms of glucuronic acid can be used, and their reactivity can significantly impact the success of the glycosylation step. researchgate.net
Protecting Group Strategy: The selection of appropriate protecting groups for the hydroxyl and carboxyl functionalities is crucial. They must be stable under the reaction conditions but easily removable without degrading the final product.
Solvent and Temperature: The reaction medium and temperature can influence reaction rates and the formation of side products.
Catalyst/Promoter: The type and amount of catalyst used in the glycosylation step can be the difference between a successful reaction and failure.
Table 1: General Parameters for Optimization of Glucuronide Chemical Synthesis
| Parameter | Description | Purpose of Optimization |
|---|---|---|
| Glycosyl Donor | The activated glucuronic acid molecule (e.g., a glycosyl bromide). | To enhance reactivity and improve the efficiency of the coupling reaction. |
| Protecting Groups | Temporary chemical modifications of reactive functional groups. | To prevent side reactions and ensure the glycosidic bond forms at the correct position. |
| Solvent | The medium in which the reaction is conducted. | To improve solubility of reactants and influence reaction kinetics. |
| Temperature | The thermal condition of the reaction. | To control the rate of reaction and minimize degradation or side-product formation. |
Enzymatic Synthesis for Research Material Generation
An alternative and often more direct method for producing glucuronide metabolites is enzymatic synthesis. nih.gov This approach leverages the same biological pathway that occurs in the body. Deferasirox is primarily metabolized via glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with the UGT1A1 isoform being the main contributor to the formation of this compound. researchgate.net
For research material generation, this process can be replicated in vitro. The synthesis involves incubating the parent drug, Deferasirox, with a source of UGT enzymes and the necessary co-factor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.gov Common enzyme sources include:
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from liver cells and contain a rich supply of UGT enzymes. nih.gov
Recombinant UGT Enzymes: Specific UGT isoforms (like UGT1A1) produced through recombinant DNA technology can be used for a more targeted synthesis.
This biosynthetic method can produce multi-milligram quantities of the desired metabolite, which can then be purified using techniques like high-performance liquid chromatography (HPLC) for use as an authentic standard. nih.gov
Role as a Biochemical Reagent and Reference Standard
A pure, well-characterized sample of this compound serves as an indispensable biochemical reagent and reference standard in pharmaceutical science. pharmaffiliates.com The availability of this authentic standard is a prerequisite for many stages of drug development and research, allowing for accurate identification and quantification of the metabolite in various biological matrices. nih.gov
The primary application of the this compound standard is in the development and validation of bioanalytical methods, such as HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods are required to measure the concentration of the parent drug and its metabolites in biological samples like plasma and urine during pharmacokinetic studies.
The reference standard is essential for establishing key method validation parameters as stipulated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). ijpsonline.comresearchgate.netresearchgate.net
Table 2: Role of Reference Standard in Analytical Method Validation
| Validation Parameter | Role of this compound Standard |
|---|---|
| Specificity/Selectivity | Used to confirm that the analytical method can distinguish the metabolite from the parent drug (Deferasirox) and other potential impurities or endogenous compounds. |
| Linearity | Used to prepare calibration curves by plotting known concentrations of the standard against the instrument's response, establishing the range over which the assay is accurate. |
| Accuracy | Used to determine how close the measured values are to the true concentration by spiking blank biological samples with known amounts of the standard. |
| Precision | Used to assess the repeatability and reproducibility of the method by analyzing multiple samples of the same known concentration. |
| Limit of Quantification (LOQ) | Used to determine the lowest concentration of the metabolite that can be reliably and accurately measured. |
During the development of a drug substance and its final formulated product, reference standards for major metabolites are vital for quality control (QC). researchgate.net The this compound standard can be used in stability studies to identify and quantify any degradation products that may form under various stress conditions (e.g., heat, light, acid, or base hydrolysis). ijpsonline.comijcrt.org This ensures that the QC methods used for batch release are stability-indicating and can adequately monitor the purity of the drug product over its shelf life.
While this compound is not a general tool in broad glycobiology research, its formation is of direct significance to a key area within this field: the study of UDP-glucuronosyltransferases (UGTs). Glucuronidation is a major pathway in the metabolism of drugs and endogenous compounds, involving the transfer of glucuronic acid to a substrate. hyphadiscovery.com
The significance of this compound in this context is as a specific product of UGT enzyme activity. researchgate.net As a biochemical reagent, it allows researchers to:
Investigate UGT Enzyme Function: Studying the rate of this compound formation can be used to characterize the activity and substrate specificity of various UGT isoforms, particularly UGT1A1 and UGT1A3.
Study Pharmacogenetics: The standard is crucial for studies investigating how genetic polymorphisms (variations) in UGT genes affect an individual's ability to metabolize Deferasirox. semanticscholar.org Such research helps to explain inter-individual differences in drug response and toxicity. semanticscholar.org
Therefore, Deferasirox and its 2-glucuronide metabolite serve as a model substrate-product pair for probing the function and genetic variability of a critical family of enzymes in glycobiology and drug metabolism.
Future Research Directions and Methodological Advancements
Emerging Analytical Technologies for Metabolite Profiling
The accurate and sensitive profiling of glucuronide metabolites like Deferasirox (B549329) 2-glucuronide from complex biological matrices remains a significant analytical challenge. However, emerging technologies are continuously enhancing our capabilities in this domain. Future research will increasingly rely on these advanced platforms to achieve comprehensive characterization and quantification of metabolites.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of glucuronide metabolites. scispace.comresearchgate.net Recent advancements in mass spectrometry, particularly the development of high-resolution mass spectrometry (HRMS) instruments such as Orbitrap and time-of-flight (TOF) analyzers, offer exceptional mass accuracy and resolution. This allows for more confident identification of metabolites and differentiation from isobaric interferences. sciex.com
Furthermore, novel fragmentation techniques are providing deeper structural insights. While Collision-Induced Dissociation (CID) is widely used, alternative fragmentation methods like Electron Activated Dissociation (EAD) can provide unique diagnostic fragment ions, which are crucial for the confident site-specific identification of glucuronide conjugation, a task that can be ambiguous with CID alone. sciex.com Data-Independent Acquisition (DIA) is another emerging MS technique that enables the comprehensive and unbiased collection of MS/MS data for all precursor ions within a specified mass range, which is invaluable for untargeted metabolomics and discovering unexpected metabolites. acs.org
| Technology | Principle | Application in Glucuronide Profiling | Key Advantage |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of ions. | Enables confident identification and annotation of metabolites based on precise mass and isotopic patterns. | Reduces ambiguity in metabolite identification. sciex.com |
| Electron Activated Dissociation (EAD) | An alternative fragmentation technique that provides unique diagnostic fragment ions. | Allows for confident, site-specific characterization of glucuronide conjugation. sciex.com | Overcomes limitations of traditional CID fragmentation. sciex.com |
| Data-Independent Acquisition (DIA) | Acquires MS/MS spectra for all precursor ions in a predefined mass range. | Facilitates comprehensive and unbiased metabolite profiling. acs.org | Ideal for untargeted metabolomics studies. acs.org |
Advanced In Vitro-In Vivo Extrapolation (IVIVE) Modeling for Glucuronide Disposition
Predicting the in vivo disposition of drugs and their metabolites from in vitro data is a central goal in drug development. For compounds like Deferasirox that undergo extensive glucuronidation, in vitro-in vivo extrapolation (IVIVE) presents unique challenges. nih.govresearchgate.net
Historically, IVIVE for glucuronidated drugs using human liver microsomes has often resulted in a significant underprediction of in vivo hepatic clearance. nih.govnih.gov This discrepancy is partly due to the complexities of the glucuronidation process, which is influenced not only by the activity of UDP-glucuronosyltransferase (UGT) enzymes but also by the transport of the parent drug into the hepatocyte and the efflux of the resulting glucuronide metabolite out of the cell. nih.govnih.gov
Advanced modeling approaches, particularly physiologically-based pharmacokinetic (PBPK) modeling, are emerging as powerful tools to overcome these limitations. simulations-plus.comsemanticscholar.orgnih.gov PBPK models can integrate in vitro data on metabolism and transport with system-specific physiological information to simulate the pharmacokinetics of both the parent drug and its metabolites. simulations-plus.com For Deferasirox 2-glucuronide, a robust PBPK model would need to incorporate:
Accurate in vitro systems: Human hepatocytes are considered a more reliable in vitro system than microsomes for studying glucuronidation as they retain the interplay between metabolic enzymes and transporters. nih.gov
Transporter kinetics: The disposition of hydrophilic glucuronide conjugates is heavily dependent on efflux transporters such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP). researchgate.net Quantifying the kinetics of these transporters is crucial for accurate predictions.
| Modeling Component | Rationale | Impact on this compound Disposition Prediction |
|---|---|---|
| Use of Hepatocytes over Microsomes | Hepatocytes maintain the architecture of metabolic enzymes and transporters, providing a more physiologically relevant in vitro system. nih.gov | Leads to more accurate predictions of hepatic clearance by capturing the interplay between UGT activity and transport processes. nih.gov |
| Integration of Transporter Kinetics | Glucuronide metabolites are often substrates for efflux transporters (e.g., MRPs, BCRP), which govern their excretion from cells. researchgate.net | Improves the prediction of metabolite distribution into bile and blood, and subsequent renal or biliary elimination. simulations-plus.com |
| Inclusion of Extrahepatic Metabolism | UGT enzymes are expressed in various tissues, including the intestine and kidneys, which can contribute to first-pass and systemic clearance. simulations-plus.com | Provides a more complete picture of the overall clearance of Deferasirox and the formation of its glucuronide metabolite. simulations-plus.com |
Integrated Multi-Omics Approaches in Metabolite Research (e.g., Metabolomics, Proteomics of Enzymes/Transporters)
The future of understanding the disposition of metabolites like this compound lies in the integration of multiple "omics" data streams. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the factors that regulate drug metabolism and transport. mdpi.com
Quantitative proteomics has emerged as a particularly powerful tool for improving the accuracy of PBPK models. By directly measuring the abundance of specific UGT isoforms and relevant drug transporters in human tissues, researchers can replace nominal abundance values with empirically determined data, thereby refining model predictions. nih.govhumanrelevantscience.orgmanchester.ac.uk Studies have successfully quantified a wide range of drug-metabolizing enzymes and transporters in the human liver, intestine, and kidneys, providing a valuable resource for building more accurate PBPK models. nih.govmanchester.ac.uk
Integrating proteomics data with genomics can help elucidate the impact of genetic polymorphisms in UGT enzymes and transporters on the pharmacokinetics of Deferasirox. For example, a common polymorphism in the UGT2B17 gene is known to affect its expression levels, which could influence the glucuronidation of certain drugs. acs.org By connecting genotype to protein expression levels and then to metabolic activity, a more complete picture of inter-individual variability in drug response can be achieved.
Metabolomics, the large-scale study of small molecules, can be used to map the landscape of glucuronidated metabolites in biological samples, potentially revealing novel metabolic pathways or identifying biomarkers of drug exposure and effect. researchgate.net When combined with proteomics, metabolomics data can help to functionally annotate the roles of different UGT enzymes and transporters in the disposition of Deferasirox and its metabolites.
| Omics Approach | Contribution to Metabolite Research | Example Application for this compound |
|---|---|---|
| Quantitative Proteomics | Provides absolute or relative quantification of drug-metabolizing enzymes (e.g., UGTs) and transporters in various tissues. nih.govhumanrelevantscience.org | Incorporating measured abundances of UGT isoforms and transporters into PBPK models to improve the prediction of Deferasirox clearance and metabolite formation. nih.gov |
| Genomics | Identifies genetic variations (e.g., SNPs) in genes encoding for UGTs and transporters that may affect their function. | Assessing the impact of UGT polymorphisms on the inter-individual variability in Deferasirox glucuronidation rates. acs.org |
| Metabolomics | Offers a comprehensive profile of endogenous and exogenous metabolites in a biological system. researchgate.net | Characterizing the "glucuronidome" in response to Deferasirox administration to identify all related glucuronide conjugates and potential biomarkers. researchgate.net |
Q & A
Q. How can researchers balance innovation and rigor in studying this compound’s off-target effects?
- Methodology : Use high-content screening (HCS) panels (e.g., Eurofins Pharma Discovery Services) to assess off-target binding. Validate hits with orthogonal assays (e.g., SPR for binding affinity, functional assays for receptor activation). Apply Benjamini-Hochberg correction to minimize false discovery rates in multi-omics datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
